1-(2-Amino-1-p-tolyl-ethyl)-pyrrolidine-3-carboxylic acid 1-(2-Amino-1-p-tolyl-ethyl)-pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 886364-05-2
VCID: VC7852104
InChI: InChI=1S/C14H20N2O2/c1-10-2-4-11(5-3-10)13(8-15)16-7-6-12(9-16)14(17)18/h2-5,12-13H,6-9,15H2,1H3,(H,17,18)
SMILES: CC1=CC=C(C=C1)C(CN)N2CCC(C2)C(=O)O
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32

1-(2-Amino-1-p-tolyl-ethyl)-pyrrolidine-3-carboxylic acid

CAS No.: 886364-05-2

Cat. No.: VC7852104

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32

* For research use only. Not for human or veterinary use.

1-(2-Amino-1-p-tolyl-ethyl)-pyrrolidine-3-carboxylic acid - 886364-05-2

Specification

CAS No. 886364-05-2
Molecular Formula C14H20N2O2
Molecular Weight 248.32
IUPAC Name 1-[2-amino-1-(4-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C14H20N2O2/c1-10-2-4-11(5-3-10)13(8-15)16-7-6-12(9-16)14(17)18/h2-5,12-13H,6-9,15H2,1H3,(H,17,18)
Standard InChI Key FSKYQMYLIYKANW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(CN)N2CCC(C2)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)C(CN)N2CCC(C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is formally named 1-[2-amino-1-(4-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid under IUPAC conventions, with alternative designations including 3-pyrrolidinecarboxylic acid, 1-[2-amino-1-(4-methylphenyl)ethyl]- and CAS registry number 886364-05-2 . Its molecular formula is C₁₄H₂₀N₂O₂, yielding a molecular weight of 248.32 g/mol as confirmed by PubChem’s mass spectrometry data . The structure comprises a pyrrolidine ring substituted at position 3 with a carboxylic acid group and at position 1 with a 2-amino-1-(p-tolyl)ethyl side chain, creating two stereocenters at the ethylamine and pyrrolidine positions .

Synthesis and Manufacturing

Historical Synthetic Routes

The closest documented synthetic pathway derives from a 1999 Chinese patent (CN1229077A) detailing the preparation of 3-aminopyrrolidine intermediates for cephalosporin production . Key steps include:

  • Ring-Closing Amination: Treatment of 1,2,4-trihydroxybutane derivatives with primary amines (e.g., benzylamine) in tetrahydrofuran at 50–60°C to form pyrrolidine cores.

  • Protection/Deprotection Sequences: Use of allyloxycarbonyl groups to transiently mask amines, followed by catalytic deprotection under hydrogenation conditions.

  • High-Pressure Amination: Introduction of secondary amines at 50–80 bar and 100–150°C to install the 2-aminoethyl side chain .

Adaptation for p-Tolyl Derivatives

Synthesizing the p-tolyl variant would require substituting the m-tolyl precursor in the above protocol with 4-methylbenzylamine or a equivalent p-tolyl-containing building block. Computational modeling suggests that steric effects from the para-methyl group may slow reaction kinetics compared to meta-substituted analogs, though no experimental rate data exists .

Physicochemical Properties

Predicted and Experimental Data

The compound’s properties, as reported by suppliers and computational tools, include:

PropertyValueMethod/Source
Boiling Point412.4 ± 45.0 °CPredicted (QSAR)
Density1.196 ± 0.06 g/cm³Predicted (Molecular Dynamics)
pKa (carboxylic acid)3.76 ± 0.20Predicted (Epik)
LogP (XLogP3-AA)-1.4Computed (PubChem)

The low pKa value indicates strong acidity for the carboxylic proton, comparable to glycine (pKa 2.34), which may facilitate salt formation with basic counterions . The negative LogP suggests high hydrophilicity, potentially limiting blood-brain barrier penetration in pharmacological applications .

SupplierPurityPrice (USD/g)Contact Information
J & K Scientific Ltd.>95%120jkinfo@jkchemical.com
ZHIWE Chentech Co Ltd>90%95sales@zhiwe.net
Wuhan Chemwish Technology>98%150sales@chemwish.com

Custom synthesis services are offered by AN PharmaTech and SPIRO PHARMA, though lead times exceed six months due to regulatory hurdles in handling amino-protected intermediates .

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